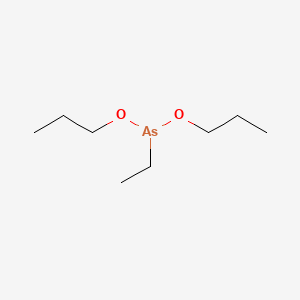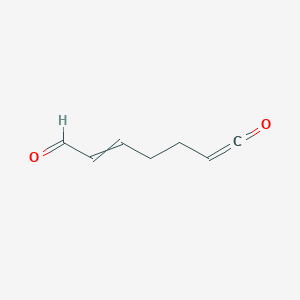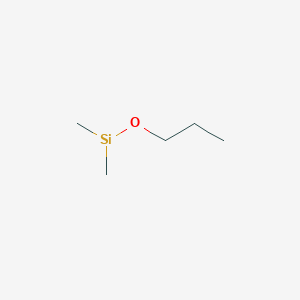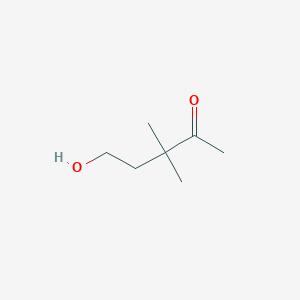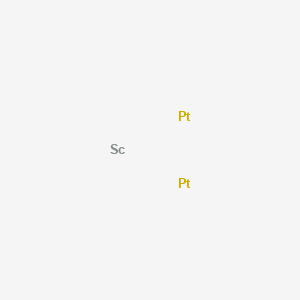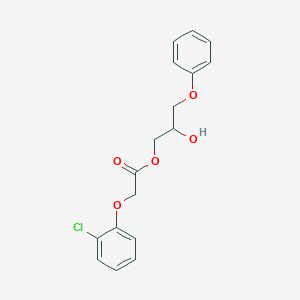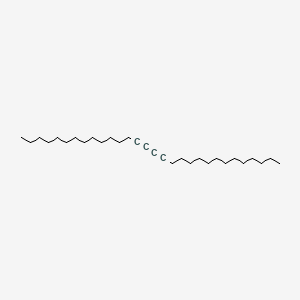
Triaconta-14,16-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triaconta-14,16-diyne is a chemical compound characterized by the presence of two triple bonds located at the 14th and 16th positions of a 30-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diynes, including Triaconta-14,16-diyne, can be achieved through several methodologies. One common method involves the homocoupling of terminal acetylenes using copper salts as catalysts. This reaction can be performed under solvent-free conditions and is often facilitated by microwave irradiation . Another approach involves the use of alkynyl halides, alkynyl Grignard reagents, or alkynylboronates as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly methodologies, such as solvent-free reactions and the use of air as an oxidant, is increasingly being adopted to minimize the environmental impact .
化学反応の分析
Types of Reactions: Triaconta-14,16-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, forming alkenes or alkanes.
Substitution: Substitution reactions can introduce different functional groups at the triple bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Triaconta-14,16-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of Triaconta-14,16-diyne involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Diynes: Other 1,3-diynes with different carbon chain lengths or substitution patterns.
Uniqueness: Triaconta-14,16-diyne is unique due to its specific carbon chain length and the position of its triple bonds.
特性
CAS番号 |
64034-01-1 |
|---|---|
分子式 |
C30H54 |
分子量 |
414.7 g/mol |
IUPAC名 |
triaconta-14,16-diyne |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChIキー |
UHCCNDFYCPADOX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


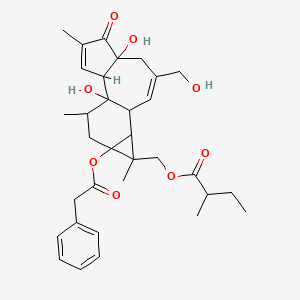
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
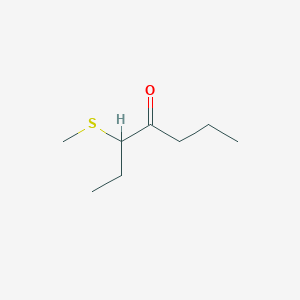
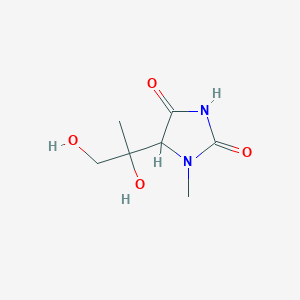
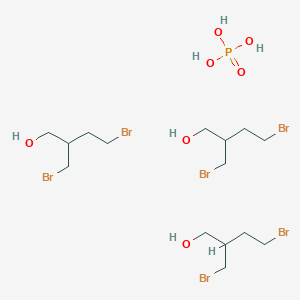
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
